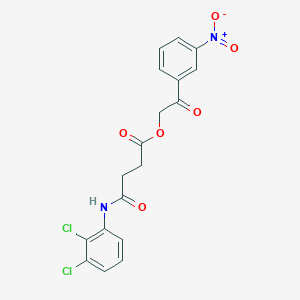![molecular formula C13H12N6OS2 B269789 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is not well understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. It has been suggested that the unique structure of this compound allows it to bind to these targets in a specific and selective manner, which could make it a valuable tool for studying biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its unique structure and properties, which make it a valuable tool for studying biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One area of interest is in the development of this compound as a drug candidate for the treatment of various diseases. Additionally, this compound could be further studied to better understand its mechanism of action and potential applications in the field of biochemistry. Finally, there is potential for the development of new compounds based on the structure of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, which could have even greater potential for scientific research.
Synthesemethoden
The synthesis of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(1,3-thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as DMF or DMSO and is typically carried out at elevated temperatures. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of biochemistry, where it has been shown to have unique properties that make it a valuable tool for studying biochemical pathways and mechanisms.
Eigenschaften
Produktname |
2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C13H12N6OS2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N6OS2/c1-19-11(9-2-4-14-5-3-9)17-18-13(19)22-8-10(20)16-12-15-6-7-21-12/h2-7H,8H2,1H3,(H,15,16,20) |
InChI-Schlüssel |
BRWJFLULTKAOQX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=NC=C3 |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)
![12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one](/img/structure/B269722.png)
![4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269725.png)
![4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269726.png)
![Ethyl 3-({[4-bromo(phenylsulfonyl)anilino]acetyl}hydrazono)butanoate](/img/structure/B269727.png)
![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)